molecular formula C7H18N2O B051265 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol CAS No. 2212-32-0

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Cat. No.: B051265
CAS No.: 2212-32-0
M. Wt: 146.23 g/mol
InChI Key: LSYBWANTZYUTGJ-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H18N2O. It is a colorless liquid that is soluble in water and has a molecular weight of 146.23 g/mol . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used in the preparation of new iron clusters, such as [Fe₇O₄(O₂CPh)₁₁(dmem)₂] and [Fe₆O₂(OH)₄(O₂CBut)₈(dmem)₂] . These interactions suggest that this compound can act as a ligand, binding to metal centers and stabilizing complex structures.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause eye and skin irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, its impact on respiratory systems suggests that it can affect cellular respiration and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. It may also inhibit or activate specific enzymes, thereby modulating metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it has a boiling point of 207°C and a density of 0.904 g/mL at 25°C, indicating its stability under standard laboratory conditions . Prolonged exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can cause adverse effects such as respiratory irritation and skin damage . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, it may bind to membrane proteins, allowing its transport across cellular membranes and into target tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate . The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is unique due to its combination of a tertiary amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and form various complexes. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044875
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2212-32-0
Record name 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the transesterification reaction of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol with glycidyl methacrylate?

A1: Research has shown that this compound can undergo unexpected transesterification with glycidyl methacrylate (GMA) in the absence of sodium hydride. [] This reaction yields a product lacking the glycidyl-derived spacer group typically expected from a standard reaction. [] The mechanism of this transesterification is still under investigation, but it presents an interesting case for understanding the reactivity of this tertiary amine. []

Q2: How does the structure of this compound influence its ability to form metal complexes?

A2: The presence of three nitrogen atoms in this compound makes it a tridentate ligand, capable of coordinating to metal ions. [] Studies have shown its effectiveness in forming stable complexes with palladium(II), demonstrating its potential in coordination chemistry and related applications. [] The flexible linkage between the diamino ligand functionality and other moieties allows for conformational adaptability, potentially influencing the stability and properties of the resulting complexes. []

Q3: What is the significance of studying the thermodynamic properties of this compound?

A3: Understanding the thermodynamic properties, such as pKa values, enthalpy, and entropy of this compound, provides valuable insights into its behavior in various chemical processes. [] For instance, its pKa value, a measure of its basicity, influences its interactions with other molecules and its performance in different pH conditions. [] These properties are crucial for evaluating its suitability as a potential absorbent for CO2 capture, as well as understanding its behavior in biological systems. []

Q4: How has this compound been utilized in the synthesis of polynuclear iron clusters, and what makes it a suitable ligand for this application?

A4: this compound, often abbreviated as dmemH, has proven to be a versatile ligand in the synthesis of polynuclear iron clusters, leading to the formation of complexes with diverse core topologies. [] Its flexibility and ability to adopt various binding modes contribute to the formation of these unique structures. [] For example, it has facilitated the synthesis of clusters containing [Fe4(μ3-O)2]8+ butterfly units and [Fe3O3] rings, showcasing its ability to support intricate metal-oxygen frameworks. []

Q5: What role does this compound play in the design and study of magnetic materials?

A5: this compound has been employed as a supporting ligand in the synthesis of {MnIIIGdIII} clusters, which are being investigated for their magnetic properties and potential applications in magnetic refrigeration. [] The ligand's structure influences the arrangement of MnIII and GdIII ions within the cluster, impacting the magnetic exchange interactions between them. [] This, in turn, affects the overall magnetic behavior of the cluster, highlighting the importance of ligand design in tuning the magnetic properties of such materials. []

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